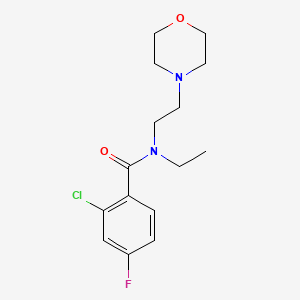
(4-fluorobenzyl)(3-methoxybenzyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to (4-fluorobenzyl)(3-methoxybenzyl)amine hydrochloride often involves intricate processes. For instance, the synthesis of related N4O3 amine phenol ligands and their lanthanide complexes involves the reduction of Schiff bases derived from tris(2-aminoethyl)amine and o-vanillin (Liu, Yang, Rettig, & Orvig, 1993). Similarly, the preparation of L-amino-acid 4-methoxybenzyl ester hydrochlorides, which is related to the synthesis process, includes the interaction of 4-methoxybenzyl halides with amino or silver salts of corresponding N-(2-nitrophenylthio)-L-amino-acids (Stelakatos & Argyropoulos, 1970).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various methods. For instance, computational and spectroscopic studies of a novel Schiff base compound, 3-hydroxy-4-methoxybenzylidene(2-hydroxyphenyl)amine, provide insights into its molecular geometry and structural properties (Habibi et al., 2013).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds reveal insights into their functional behavior. For example, the study of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine demonstrates its potential as an inhibitor of melanin biosynthesis, highlighting its reactivity and potential applications (Choi et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility, play a crucial role in their applicability in various domains. Research on similar compounds, such as fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, sheds light on these aspects, including solubility and crystal structure (Sun et al., 2019).
科学的研究の応用
Synthesis and Chemical Properties
(4-Fluorobenzyl)(3-methoxybenzyl)amine hydrochloride and similar compounds serve as crucial intermediates in the synthesis of complex molecules. For example, the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl), and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions demonstrates the importance of such compounds in synthetic chemistry. These protecting groups can be selectively removed under neutral conditions, showcasing the chemical versatility of these compounds (Horita et al., 1986).
Biological Applications
In the realm of biological studies, derivatives of (4-fluorobenzyl)(3-methoxybenzyl)amine have been investigated for their potential therapeutic applications. For instance, LJP 1586 [Z-3-Fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity, has been characterized for its anti-inflammatory activity. This study highlights the potential for such compounds to be developed into small molecule anti-inflammatory drugs (O’rourke et al., 2008).
Materials Science
In materials science, the modification and application of (4-fluorobenzyl)(3-methoxybenzyl)amine derivatives have been explored. The comparison of PVDF- and FEP-based radiation-grafted alkaline anion-exchange membranes, utilizing vinylbenzyl chloride grafted onto fluoropolymer films and subsequently modified to include amine groups, illustrates the utility of such compounds in developing membranes for low-temperature direct methanol fuel cells (Danks et al., 2002).
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO.ClH/c1-18-15-4-2-3-13(9-15)11-17-10-12-5-7-14(16)8-6-12;/h2-9,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCSESWNAGIFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)
![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)
![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)
![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)
![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)
![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)